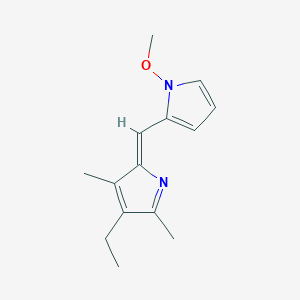
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
The synthesis of 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole core, followed by the introduction of the ethyl and methyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The reaction conditions may vary, but they generally require controlled temperatures and the presence of catalysts to facilitate the desired transformations.
化学反応の分析
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where substituents on the pyrrole ring are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
科学的研究の応用
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chromophoric properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.
類似化合物との比較
Compared to other pyrrole derivatives, 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole stands out due to its unique combination of ethyl and methyl substituents. Similar compounds include:
- 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-4-ethyl-3,5-dimethyl-1H-pyrrole
- 2-((4-Methyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole
- This compound
特性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
(2Z)-4-ethyl-2-[(1-methoxypyrrol-2-yl)methylidene]-3,5-dimethylpyrrole |
InChI |
InChI=1S/C14H18N2O/c1-5-13-10(2)14(15-11(13)3)9-12-7-6-8-16(12)17-4/h6-9H,5H2,1-4H3/b14-9- |
InChIキー |
NGMGNNLXFWQMCZ-ZROIWOOFSA-N |
異性体SMILES |
CCC1=C(/C(=C/C2=CC=CN2OC)/N=C1C)C |
正規SMILES |
CCC1=C(C(=CC2=CC=CN2OC)N=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
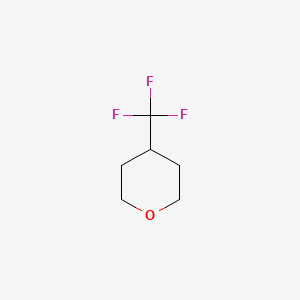
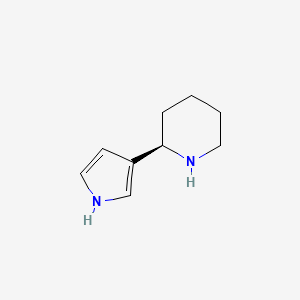

![3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
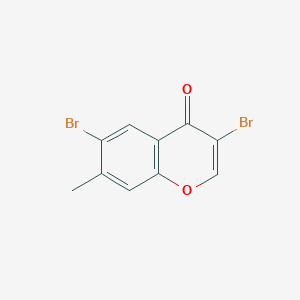
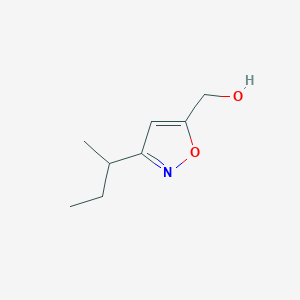
![1H-pyrrolo[2,3-b]pyridine-5-acetonitrile](/img/structure/B12857840.png)
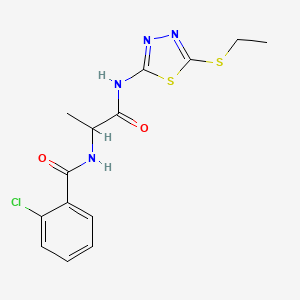
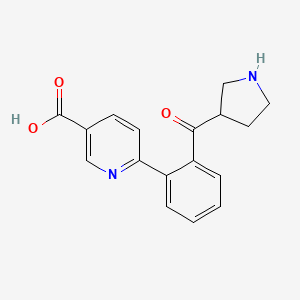
![4-(Bromomethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12857855.png)
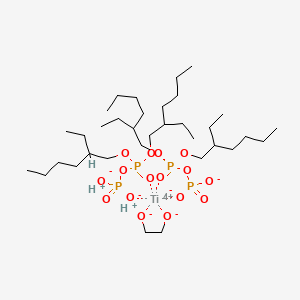
![4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12857864.png)
![cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12857867.png)
